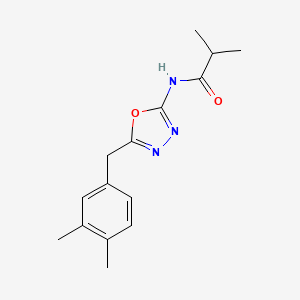

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide

Description

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a 3,4-dimethylbenzyl group attached to the oxadiazole ring, which is further connected to an isobutyramide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name |

N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-9(2)14(19)16-15-18-17-13(20-15)8-12-6-5-10(3)11(4)7-12/h5-7,9H,8H2,1-4H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWFTDALQXOUIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the 3,4-Dimethylbenzyl Group: The 3,4-dimethylbenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the oxadiazole ring.

Introduction of the Isobutyramide Moiety: The final step involves the reaction of the oxadiazole derivative with isobutyryl chloride in the presence of a base to form the isobutyramide group.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the isobutyramide moiety can participate in hydrogen bonding interactions. These combined interactions contribute to the compound’s biological effects.

Comparison with Similar Compounds

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide can be compared with other oxadiazole derivatives, such as:

N-(5-phenyl-1,3,4-oxadiazol-2-yl)isobutyramide: This compound lacks the dimethyl groups on the benzyl ring, which may affect its binding affinity and biological activity.

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide: This compound has a phenyl group instead of a benzyl group, which can influence its chemical reactivity and interactions with biomolecules.

N-(5-(3,4-dimethylbenzyl)-1,3,4-thiadiazol-2-yl)isobutyramide: This compound contains a thiadiazole ring instead of an oxadiazole ring, which can alter its electronic properties and biological activity.

The unique combination of the 3,4-dimethylbenzyl group, oxadiazole ring, and isobutyramide moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide is a synthetic organic compound belonging to the oxadiazole class. This compound is notable for its diverse biological activities, which may include antimicrobial, anti-inflammatory, and potential anticancer effects. The presence of the oxadiazole ring and the 3,4-dimethylbenzyl substituent contribute to its unique pharmacological profile.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₅H₁₄N₄O₂

- Molecular Weight : 298.30 g/mol

- CAS Number : 1171994-18-5

This compound features a five-membered heterocyclic oxadiazole ring with two nitrogen atoms and one oxygen atom, linked to an isobutyramide group and a 3,4-dimethylbenzyl moiety.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The oxadiazole ring may inhibit certain bacterial enzymes, leading to antimicrobial effects. This inhibition can disrupt cellular processes critical for bacterial survival.

- Receptor Interaction : The compound may bind to various receptors involved in inflammatory pathways or cancer cell proliferation, potentially modulating their activity and leading to therapeutic effects.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. For instance:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 2.0 |

| Control (Standard Antibiotic) | Antibacterial | 0.5 |

The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

These results highlight the need for further investigation into its mechanism of action and potential as an anticancer agent .

Case Studies

- Study on Antibacterial Activity : A study conducted on the antibacterial efficacy of various oxadiazole derivatives found that this compound showed superior activity compared to other derivatives tested against resistant bacterial strains.

- Inflammation Model : In a mouse model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in inflammatory markers compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.